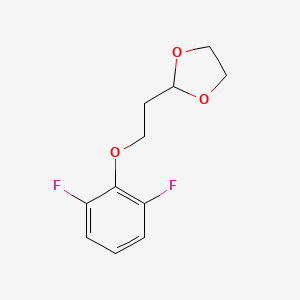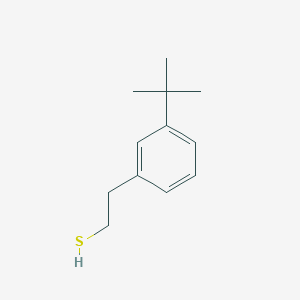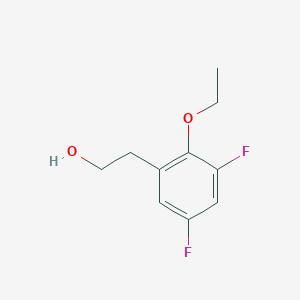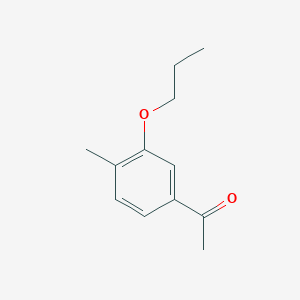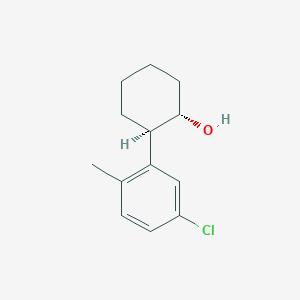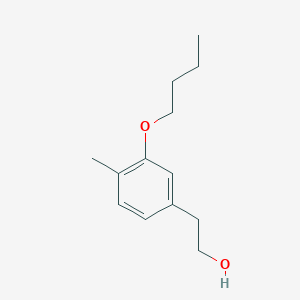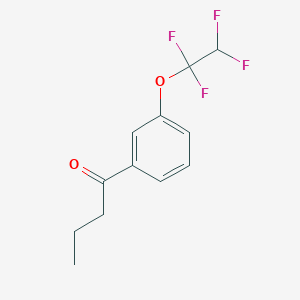
3'-(1,1,2,2-Tetrafluoroethoxy)butyrophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of a butyrophenone backbone with a tetrafluoroethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone typically involves the reaction of butyrophenone with tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pressure to facilitate the formation of the desired product. For example, the reaction may be carried out at temperatures around 85°C with a pressure of 0.4 MPa .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone involves its interaction with molecular targets through its functional groups. The tetrafluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethoxybenzene: Similar in structure but lacks the butyrophenone backbone.
3-(1,1,2,2-Tetrafluoroethoxy)aniline: Contains an aniline group instead of a butyrophenone group.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
3’-(1,1,2,2-Tetrafluoroethoxy)butyrophenone is unique due to the combination of the butyrophenone backbone and the tetrafluoroethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Propiedades
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4O2/c1-2-4-10(17)8-5-3-6-9(7-8)18-12(15,16)11(13)14/h3,5-7,11H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCGORJTKHTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
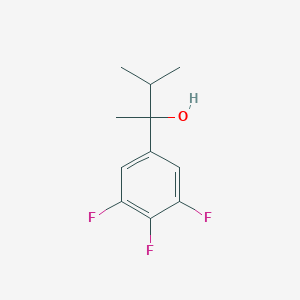
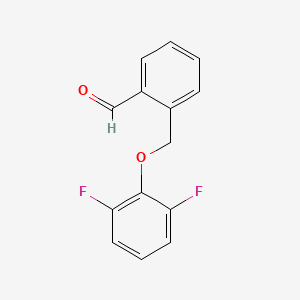
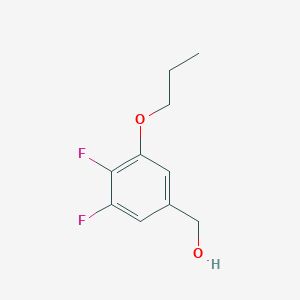
![4-[(Cyclopropanemethoxy)methyl]-3-fluorothiophenol](/img/structure/B8001565.png)

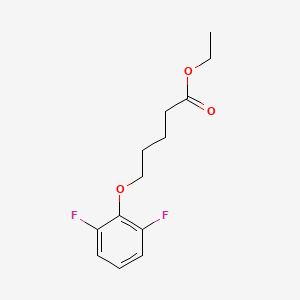

![Furan-3-yl(2-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B8001598.png)
